24-Isopropenylcholesterol

Description

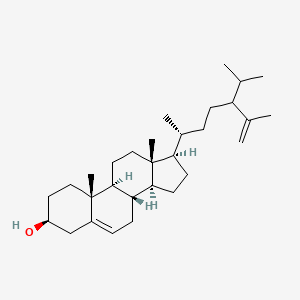

24-Isopropenylcholesterol is a multiply alkylated sterol predominantly isolated from marine sponges, such as Topsentia ophiraphidites and Epipolasis species. Its structure features a cholesterol backbone with an isopropenyl group (-CH₂-C(CH₂)=CH₂) at the C-24 position of the sterol side chain . This compound is notable for its stereochemical complexity; synthetic studies have confirmed the existence of both (24R)- and (24S)-epimers, which are critical for its biological interactions . Biosynthetically, this compound is produced via sponge and bacterial sterol methyltransferases (SMTs), which catalyze alkylation reactions using desmosterol or 24-methylenecholesterol as precursors .

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-propan-2-ylhept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)24(20(3)4)10-8-21(5)26-12-13-27-25-11-9-22-18-23(31)14-16-29(22,6)28(25)15-17-30(26,27)7/h9,20-21,23-28,31H,1,8,10-18H2,2-7H3/t21-,23+,24?,25+,26-,27+,28+,29+,30-/m1/s1 |

InChI Key |

DGSFHNTYGAUZML-QZHPSQRPSA-N |

Isomeric SMILES |

C[C@H](CCC(C(C)C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C |

Synonyms |

(22E)-24-(isopropenyl)-22-dehydrocholesterol 24-isopropenyl-22-dehydrocholesterol 24-isopropenylcholesterol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 24-isopropenylcholesterol and related sterols are summarized below:

Key Differences:

Side-Chain Functionalization :

- This compound’s isopropenyl group introduces rigidity due to its double bond, contrasting with the saturated isopropyl group in 24-isopropylcholesterol .

- 24-Hydroxycholesterol’s hydroxyl group enhances polarity, enabling blood-brain barrier transport, unlike the hydrophobic isopropenyl group .

Biosynthetic Pathways :

- 24-Methylenecholesterol serves as a precursor for both this compound and 24-isopropylidenecholesterol in sponge SMT-mediated reactions, whereas mammalian systems utilize 24-methylene intermediates for hydroxycholesterol synthesis .

Bioactivity: Sulfated derivatives of this compound (e.g., this compound sulfate) exhibit stronger inhibitory effects on glucose uptake compared to non-sulfated analogs, highlighting the role of functional group modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.